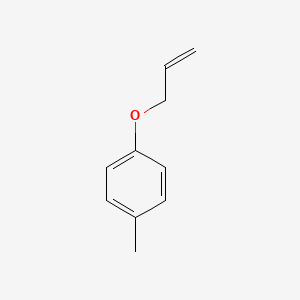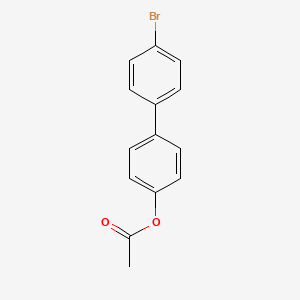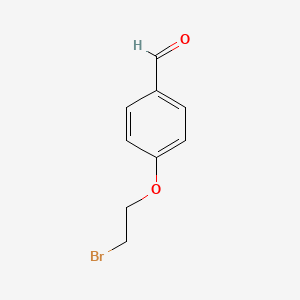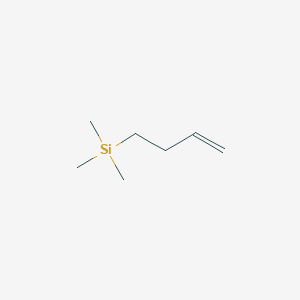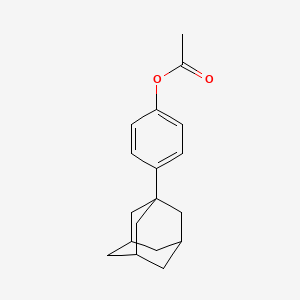
Acétate de 4-(1-adamantyl)phényle
Vue d'ensemble
Description
4-(1-Adamantyl)phenyl acetate is an organic compound with the molecular formula C18H22O2. It is characterized by the presence of an adamantyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is known for its unique structural properties, which contribute to its stability and reactivity.
Applications De Recherche Scientifique
4-(1-Adamantyl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex adamantane derivatives.
Biology: The compound’s structural features make it a useful probe in studying molecular interactions and binding affinities.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Industry: It is employed in the production of high-performance polymers and materials due to its rigidity and thermal stability.
Mécanisme D'action
Target of Action
Adamantane derivatives, which include 4-(1-adamantyl)phenyl acetate, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and higher diamondoids, which include 4-(1-adamantyl)phenyl acetate, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It is known that adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various applications .
Action Environment
The unique stability and reactivity of adamantane derivatives suggest that they may exhibit robust performance under various conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)phenyl acetate typically involves the esterification of 4-(1-Adamantyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods: In an industrial setting, the production of 4-(1-Adamantyl)phenyl acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Adamantyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(1-Adamantyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetate group can yield 4-(1-Adamantyl)phenol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-(1-Adamantyl)benzoic acid.
Reduction: 4-(1-Adamantyl)phenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
4-(1-Adamantyl)phenol: Similar structure but lacks the acetate group.
4-(1-Adamantyl)benzoic acid: An oxidation product of 4-(1-Adamantyl)phenyl acetate.
1-Adamantyl acetate: Contains the adamantyl group but lacks the phenyl ring.
Uniqueness: 4-(1-Adamantyl)phenyl acetate is unique due to the combination of the adamantyl group and the phenyl acetate moiety. This combination imparts both rigidity and reactivity, making it a versatile compound in various chemical and biological applications.
Propriétés
IUPAC Name |
[4-(1-adamantyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-12(19)20-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCROJYJJMBGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296810 | |
| Record name | 4-(1-Adamantyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63013-56-9 | |
| Record name | Phenol, 4-tricyclo[3.3.1.13,7]dec-1-yl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63013-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 111652 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063013569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC111652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1-Adamantyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


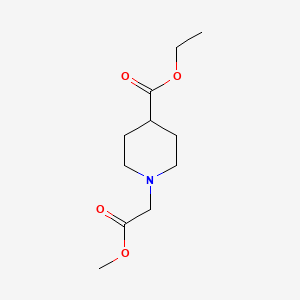

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
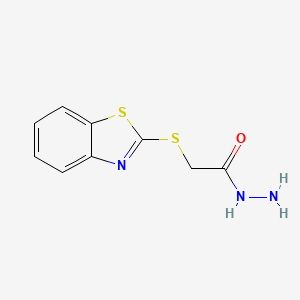
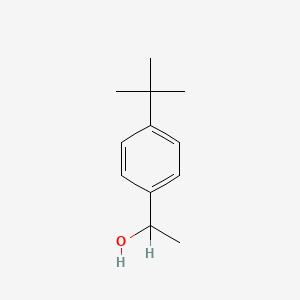

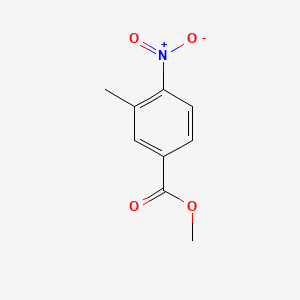
![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)

